5-Bromo-2,4'-dimethoxychalcone
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Overview
Description
5-Bromo-2,4’-dimethoxychalcone is a synthetic chalcone derivative with the molecular formula C17H15BrO3 and a molecular weight of 347.21 g/mol . Chalcones are a class of flavonoid compounds known for their diverse biological activities and are often used as precursors in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and acetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4’-dimethoxychalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones or other reduced forms.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound may exert its effects by modulating the activity of transcription factors, kinases, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2’-Hydroxy-2-bromo-4,5-dimethoxychalcone: Another chalcone derivative with similar structural features.
5’-Bromo-4,2’-dihydroxy-3-methoxychalcone: A related compound with different substitution patterns.
2,2’-Dihydroxy-4’,6’-dimethoxychalcone: Another chalcone with different functional groups.
Uniqueness
5-Bromo-2,4’-dimethoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy groups contributes to its reactivity and potential bioactivity .
Properties
CAS No. |
146275-78-7 |
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Molecular Formula |
C17H15BrO3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-7-3-12(4-8-15)16(19)9-5-13-11-14(18)6-10-17(13)21-2/h3-11H,1-2H3/b9-5+ |
InChI Key |
FEYWOYZUKWZTIC-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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